Temporin-L

antimicrobial peptide gram-negative bacteria MIC comparison

Temporin-L (TL) is a 13-residue, C-terminally amidated antimicrobial peptide (AMP) first isolated from the skin of the European red frog Rana temporaria. It belongs to the temporin family, the shortest naturally occurring AMPs (10–14 residues), and adopts an amphipathic α-helical conformation upon membrane interaction.

Molecular Formula
Molecular Weight
Cat. No. B1575729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemporin-L
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temporin-L: Potent Broad-Spectrum Amphibian Antimicrobial Peptide for Procurement-Focused Research Programs


Temporin-L (TL) is a 13-residue, C-terminally amidated antimicrobial peptide (AMP) first isolated from the skin of the European red frog Rana temporaria . It belongs to the temporin family, the shortest naturally occurring AMPs (10–14 residues), and adopts an amphipathic α-helical conformation upon membrane interaction . TL is recognized as the most potent member of the temporin family studied to date, displaying broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, fungi (including Candida albicans), and enveloped viruses . Unlike most other temporins which are predominantly active against Gram-positive bacteria, TL possesses a distinguishing Gram-negative spectrum encompassing clinically challenging species such as Escherichia coli and Pseudomonas aeruginosa . The peptide's well-characterized sequence (FVQWFSKFLGRIL-NH₂), its documented mechanisms of membrane perturbation, and its extensive body of structure-activity relationship (SAR) data make it a versatile scaffold for rational analog design and formulation development .

Why Temporin-L Cannot Be Substituted by Closely Related Temporin Family Members in Biological Testing and Analog Design


Despite sharing the temporin family hallmark of short chain length and amphipathic α-helicity, individual temporin peptides exhibit substantial divergence in antimicrobial spectrum, potency, hemolytic activity, and membrane interaction mechanisms that precludes interchangeable use. Temporin-L distinguishes itself from its closest in-family comparators—Temporin A, Temporin B, and aurein 2.5—through its broader Gram-negative coverage, distinct membrane vesiculation behavior on neutral lipid bilayers, and a unique dual antimicrobial–antiendotoxin pharmacological profile . Temporin-L and aurein 2.5 adopt near-identical steady-state α-helical conformations yet produce markedly different antibacterial potency and spectrum due to residue-specific differences in N-terminal conformational flexibility and higher-order aggregation behavior . Similarly, Temporin-L and Temporin A operate through different molecular mechanisms of membrane perturbation, with TL showing higher helical propensity and deeper micelle penetration in both bacterial and mammalian membrane mimetic systems . Consequently, procurement specifications for research on broad-spectrum AMPs, Gram-negative targeting, anti-virulence mechanisms, or antiendotoxin combination strategies must specify Temporin-L rather than a generic temporin family member.

Quantitative Differentiation Evidence for Temporin-L Against Closest Comparators: A Procurement Decision Guide


Gram-Negative Antibacterial Activity: Temporin-L Versus Temporin A, Temporin B, and Aurein 2.5

Temporin-L is active against Gram-negative bacteria including Escherichia coli D21 (MIC = 12 µM) and Pseudomonas aeruginosa ATCC 15692 at concentrations comparable to its Gram-positive MICs, whereas other temporins such as Temporin A and Temporin B are predominantly active only against Gram-positive bacteria and Candida albicans . The Scientific Reports (2019) study explicitly states that Temporin-L has 'greater potency and broader antibacterial spectrum of activity' over aurein 2.5, and is 'noticeably more potent than other temporin peptides against both Gram-positive and Gram-negative bacteria, including temporin B' . The 2002 Rinaldi et al. paper notes that 'at variance with other known temporins, which are mainly active against Gram-positive bacteria, temporin L was also active against Gram-negative strains' .

antimicrobial peptide gram-negative bacteria MIC comparison temporin family Pseudomonas aeruginosa

Differential Membrane Vesiculation on Neutral versus Charged Lipids: Temporin-L vs. Temporin B

In a direct comparative study using giant unilamellar vesicles (GUVs), Temporin B had practically no effect on neutral SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) giant liposomes, whereas Temporin L induced rapid vesiculation of both neutral SOPC and mixed SOPC/POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) giant vesicles . The presence of the eukaryotic membrane lipid cholesterol in SOPC giant vesicles attenuated this effect for Temporin L, providing a partial basis for cell selectivity . Both peptides penetrated lipid monolayers with enhanced intercalation in the presence of the bacterial negatively charged phospholipid phosphatidylglycerol .

model membrane vesiculation lipid selectivity temporin B comparison mechanism of action

Identical Conformation, Divergent Antibacterial Potency: Temporin-L vs. Aurein 2.5

Despite adopting near-identical α-helical conformations in steady-state membrane models (as confirmed by circular dichroism and NMR), Temporin-L and aurein 2.5 are distinguished by their dynamic interactions with model membranes—specifically N-terminal conformational flexibility, higher-order aggregation propensity, and characteristics of induced ion conductance . The study concludes that these residue-specific dynamic differences 'provide an explanation of the greater potency and broader antibacterial spectrum of activity of temporin L over aurein 2.5' . The authors explicitly caution that 'while the secondary amphipathic, α-helix conformation is a key determinant of the ability of a cationic AMP to penetrate and disrupt the bacterial plasma membrane, the exact mechanism, potency and spectrum of activity is determined by precise structural and dynamic contributions from specific residues in each AMP sequence' .

NMR structure molecular dynamics antibacterial potency aurein 2.5 conformational dynamics

Synergistic Antiendotoxin Activity with β-Lactam Antibiotics in Septic Shock Models

Temporin-L binds strongly to purified E. coli LPS and lipid A in vitro (demonstrated by fluorescent displacement assay) and readily penetrates E. coli LPS monolayers . Critically, antimicrobial assays showed that Temporin-L acts synergistically with the clinically used β-lactam antibiotics piperacillin and imipenem . In two rat models of septic shock, the simultaneous administration of Temporin-L and β-lactams produced the highest antimicrobial activities and the strongest reduction in plasma endotoxin and TNF-α levels, resulting in the highest survival rates compared to controls and single-drug treatments . This dual antimicrobial–antiendotoxin profile is not reported for other temporin family members, including Temporin A and Temporin B, though Temporin-L is known to synergize with Temporins A and B in other contexts .

antiendotoxin synergism septic shock LPS binding β-lactam combination therapy

Vesicle-Inducing Anti-Virulence Mechanism Against Staphylococcus aureus

Temporin-L induces a unique morphological phenotype in S. aureus characterized by the formation of vesicle-like protrusions from the bacterial cell surface, directly visualized by transmission electron microscopy (TEM) and confirmed by dynamic light scattering (DLS) . Differential proteomics revealed that Temporin-L treatment down-regulates key S. aureus virulence factors while up-regulating proteins involved in cell membrane and fatty acid synthesis—a protective bacterial response that nonetheless reduces pathogenicity . Adhesion and invasion assays on eukaryotic cells confirmed a functionally significant reduction in S. aureus virulence following Temporin-L treatment . This anti-virulence mechanism, targeting pathogenicity rather than viability alone, has not been reported for other temporin family members and represents a distinct mode of action from the direct membrane lysis typically associated with Temporin A or B.

anti-virulence Staphylococcus aureus vesicle formation proteomics TEM morphology

Broad-Spectrum Antiviral Activity Spanning Enveloped and Non-Enveloped Viruses

Temporin-L and its analogs demonstrate significant inhibitory activity against a wide panel of viruses comprising enveloped, naked, DNA, and RNA viruses, including herpesviruses (HSV-1), paramyxoviruses, influenza virus, and coronaviruses including SARS-CoV-2 . The 2022 study reported 'potent and selective antiviral activity of TL peptides' and noted that lipidated analogs showed highly reduced cytotoxicity with improved antiviral effect . This broad-spectrum antiviral profile—spanning multiple viral families with distinct replication strategies and envelope compositions—has not been documented for Temporin A, Temporin B, or aurein 2.5. The antiviral mechanism is proposed to involve selective pore formation in highly curved membrane structures (< ~250 nm diameter), consistent with TL's known membrane-active properties .

antiviral peptide SARS-CoV-2 HSV-1 influenza virus broad-spectrum antiviral

Optimal Research and Procurement Application Scenarios for Temporin-L Based on Verified Differentiation Evidence


Broad-Spectrum Antibacterial Programs Targeting Multidrug-Resistant Gram-Negative Pathogens

Temporin-L is the appropriate choice for antimicrobial discovery programs that require a single temporin-family peptide scaffold with validated activity against both Gram-positive and Gram-negative bacteria, including clinically challenging species such as P. aeruginosa and E. coli. Its MIC of 12 µM against E. coli D21, which is comparable to its Gram-positive MIC values (3 µM against S. aureus), makes it suitable as a lead scaffold for broad-spectrum analog development . Procurement of Temporin A or Temporin B for this application would be inadequate, as these peptides are predominantly active only against Gram-positive bacteria and Candida albicans .

Combination Therapy Research for Gram-Negative Sepsis Leveraging LPS-Binding and β-Lactam Synergism

Temporin-L's demonstrated ability to bind E. coli LPS with high affinity, synergize with piperacillin and imipenem, and significantly improve survival in rat septic shock models makes it a critical reagent for AMP-antibiotic combination research . In these models, Temporin-L + β-lactam co-administration produced the highest survival rates and the strongest reductions in plasma endotoxin and TNF-α compared to all single-agent controls . This antiendotoxin–antibiotic synergism is unique to Temporin-L among the temporin family and cannot be achieved with Temporin A or B .

Anti-Virulence Drug Discovery Targeting Staphylococcus aureus Pathogenicity Mechanisms

Temporin-L's unique ability to induce vesicle-like protrusions on the S. aureus cell surface and down-regulate virulence factors—confirmed by TEM, DLS, and differential proteomics—positions it as a distinctive probe for anti-virulence drug discovery . The finding that Temporin-L reduces bacterial adhesion and invasion of eukaryotic cells provides a functional anti-virulence endpoint for screening campaigns and mechanistic studies that no other temporin family member can support .

Broad-Spectrum Antiviral Scaffold Development Against Emerging and Pandemic Viral Threats

The demonstrated antiviral activity of Temporin-L and its analogs against HSV-1, paramyxoviruses, influenza virus, and coronaviruses including SARS-CoV-2 establishes it as a unique temporin-family starting point for broad-spectrum antiviral development . Lipidated TL analogs with reduced cytotoxicity and enhanced antiviral potency have been validated, providing a rational optimization path . No other temporin peptide (A, B, or aurein 2.5) has published antiviral activity data, making Temporin-L the only procurement option for antiviral AMP programs within this peptide family .

Quote Request

Request a Quote for Temporin-L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.